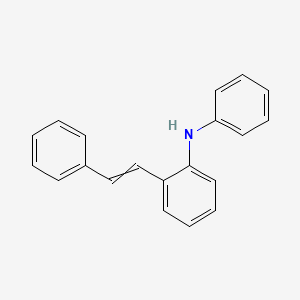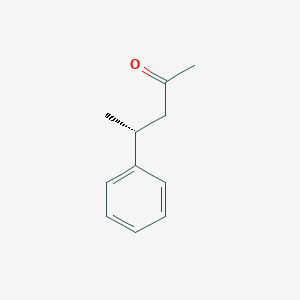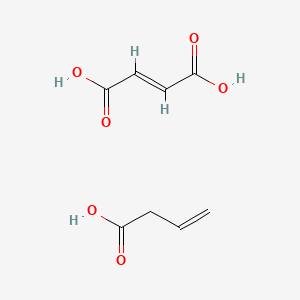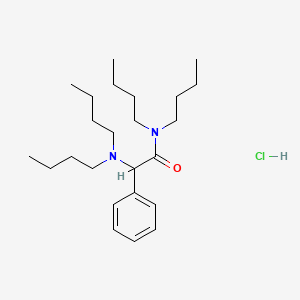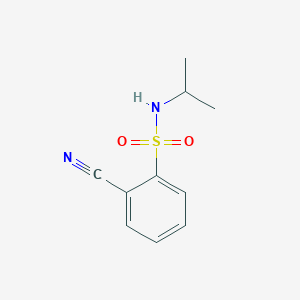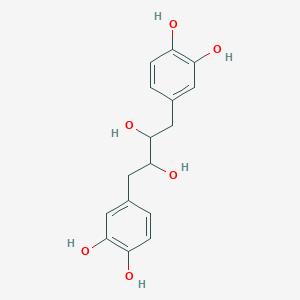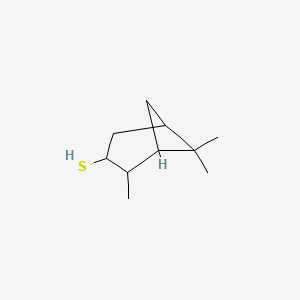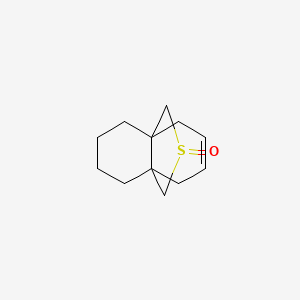![molecular formula C12H18O2S B14462922 2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)- CAS No. 71899-73-5](/img/structure/B14462922.png)
2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a secondary carbon atom, which is further substituted with a methyl group and a sulfinyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-2-butanol with a sulfinylating agent such as ®-(4-methylphenyl)sulfinyl chloride under basic conditions. The reaction typically requires a solvent like dichloromethane and a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 3-methyl-2-butanone or 3-methylbutanal.
Reduction: Formation of 3-methyl-1-[®-(4-methylphenyl)thio]-2-butanol.
Substitution: Formation of 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-2-chlorobutane.
Scientific Research Applications
2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfinyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butanol: A structurally similar compound with a hydroxyl group and a methyl group but lacking the sulfinyl group.
2-Butanol: A simpler secondary alcohol without the additional methyl and sulfinyl substitutions.
4-Methylphenylsulfinyl derivatives: Compounds with similar sulfinyl groups but different alkyl chain structures.
Uniqueness
2-Butanol, 3-methyl-1-[®-(4-methylphenyl)sulfinyl]-, (2S)- is unique due to the presence of both a chiral center and a sulfinyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
71899-73-5 |
|---|---|
Molecular Formula |
C12H18O2S |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
(2S)-3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]butan-2-ol |
InChI |
InChI=1S/C12H18O2S/c1-9(2)12(13)8-15(14)11-6-4-10(3)5-7-11/h4-7,9,12-13H,8H2,1-3H3/t12-,15-/m1/s1 |
InChI Key |
KJKODYVDGQSJEV-IUODEOHRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)C[C@H](C(C)C)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CC(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


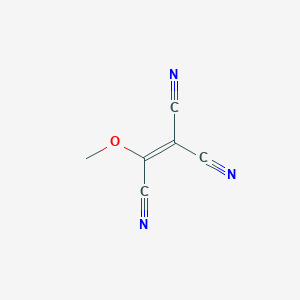
![2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B14462851.png)
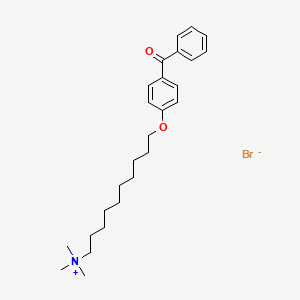
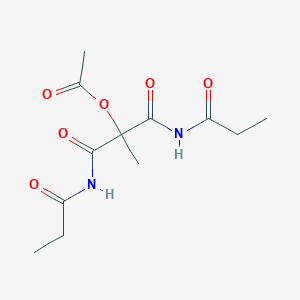
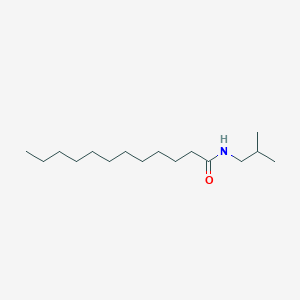
![1,1',1''-[Ethane-1,1,1-triyltri(4,1-phenylene)]tri(ethan-1-one)](/img/structure/B14462881.png)
